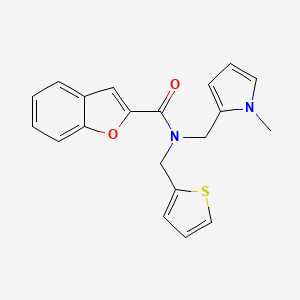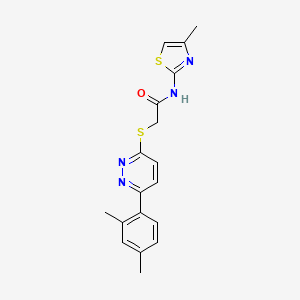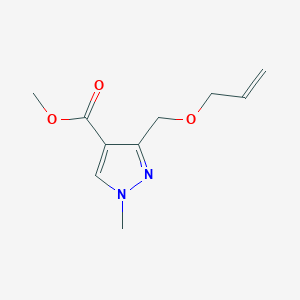![molecular formula C9H9ClO B2489005 2-[(3-Chlorophenyl)methyl]oxirane CAS No. 25642-08-4](/img/structure/B2489005.png)
2-[(3-Chlorophenyl)methyl]oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of oxirane derivatives, including 2-[(3-Chlorophenyl)methyl]oxirane, often involves the reaction of chlorophenyl compounds with epichlorohydrin under basic conditions or through direct epoxidation methods. For instance, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a related compound, is synthesized from enantiopure (2S,3S)-phenylglycidol, demonstrating the versatility of phenylglycidol derivatives in generating oxirane compounds with specific substitutions (Rodríguez-Escrich et al., 2005).
Molecular Structure Analysis
Oxiranes like 2-[(3-Chlorophenyl)methyl]oxirane exhibit significant ring strain due to their three-membered ring, influencing their physical and chemical properties. The structure of these compounds can be analyzed through techniques like NMR and X-ray crystallography, providing insight into their conformation and reactivity. The synthesis and crystallographic characterization of similar oxirane derivatives highlight the importance of structural analysis in understanding the behavior of these molecules (Patel et al., 2009).
Chemical Reactions and Properties
Oxiranes are known for their reactivity, particularly in ring-opening reactions, which can be nucleophilic or electrophilic. These reactions are fundamental in creating a wide range of derivatives with varied functional groups. The reactivity of oxirane derivatives, including those with chlorophenyl groups, enables the synthesis of complex molecules for pharmaceuticals, materials science, and other applications. The versatility of oxiranes in nucleophilic substitution reactions is demonstrated by their ability to undergo copolymerization and generate polymers with elastomeric properties (Shih et al., 1982).
Physical Properties Analysis
The physical properties of oxiranes, such as boiling point, melting point, and solubility, are influenced by their molecular structure and substituents. The ring strain in oxiranes affects their stability and reactivity, which in turn impacts their physical state, solubility in various solvents, and volatility. Analyzing these properties is crucial for understanding the behavior of oxiranes in different chemical environments and for their application in synthesis.
Chemical Properties Analysis
The chemical properties of 2-[(3-Chlorophenyl)methyl]oxirane, including reactivity towards acids, bases, nucleophiles, and electrophiles, are central to its application in organic synthesis. Its susceptibility to ring-opening reactions, ability to form polymers, and potential to undergo various functional group transformations underscore the chemical versatility of oxiranes. The synthesis and reactions of oxiranes with different substituents reveal the scope of their chemical properties and applications in producing a wide array of chemical products (Kalugin & Litvinov, 1991).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- Synthesis and Hypoglycemic Activity: A study by Eistetter and Wolf (1982) discusses the synthesis of phenylalkyloxirane-2-carboxylic acid derivatives, including 2-[(3-Chlorophenyl)methyl]oxirane, and their significant blood glucose lowering activities in rats. They found that certain substituents, such as Cl, on the phenyl ring enhance effectiveness (Eistetter & Wolf, 1982).
Analytical Chemistry Applications
- Chiral Resolution Reagent: Rodríguez-Escrich et al. (2005) describe (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane as a synthetic, enantiopure chiral resolution reagent. It's useful for determining the enantiomeric excess of α-chiral amines through regioselective ring-opening reactions (Rodríguez-Escrich et al., 2005).
Chemical Synthesis
- Oxidation and Synthesis Processes: The work by Dotsenko et al. (2007) involves the oxidation of certain compounds to create 3-(4-chlorophenyl)oxirane-2,2-dicarboxamide, demonstrating the chemical versatility and reactivity of compounds related to 2-[(3-Chlorophenyl)methyl]oxirane (Dotsenko et al., 2007).
Agricultural Applications
- Herbicide Development: Jikihara and Hosokawa (2001) detail the discovery and development of Indanofan, a grass herbicide containing 2-[(3-Chlorophenyl)oxiranyl]methyl as a part of its structure. It highlights the agricultural application of such compounds in controlling specific types of grass in rice cultivation (Jikihara & Hosokawa, 2001).
Polymer Science
- Polymerization Research: Merlani et al. (2015) explored the polymerization of a 2,3-disubstituted oxirane, leading to polyethers with potential applications in materials science. This study indicates the potential of 2-[(3-Chlorophenyl)methyl]oxirane in polymer research (Merlani et al., 2015).
Dental Materials
- Dental Composite Research: Eick et al. (2006) investigated the stability of siloranes, including compounds with oxirane functionality, in dental composites. This research is indicative of the potential uses of 2-[(3-Chlorophenyl)methyl]oxirane in developing dental materials (Eick et al., 2006).
Wirkmechanismus
Biochemical Pathways
The specific biochemical pathways affected by 2-[(3-Chlorophenyl)methyl]oxirane are currently unknown . Oxiranes in general can react with a variety of biological molecules, potentially affecting multiple pathways.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 2-[(3-Chlorophenyl)methyl]oxirane . .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(3-chlorophenyl)methyl]oxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO/c10-8-3-1-2-7(4-8)5-9-6-11-9/h1-4,9H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNAIHASVGIGDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chlorophenyl)methyl]oxirane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-{[(5-chloro-2,4-dimethoxyphenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2488923.png)
![2-[3-({[(2,4-dichlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2488924.png)
![(S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine](/img/structure/B2488925.png)
![N-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B2488931.png)
![6-iodo-N'-(3-methylbutanoyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B2488932.png)
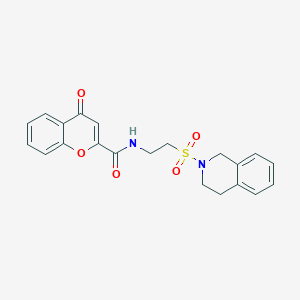

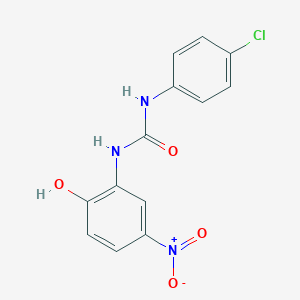
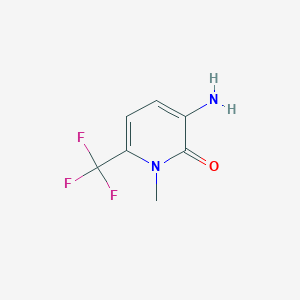
![2-Bromobenzo[d]thiazol-4-amine](/img/structure/B2488940.png)
